
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate is a complex organic compound with potential applications in various scientific fields. The compound features a quinoline moiety, which is known for its presence in many biologically active molecules. The presence of the vinyl group and the phenyl acetate moiety further enhances its chemical reactivity and potential utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-chloroquinoline, which is then functionalized to introduce the vinyl group.
Coupling Reaction: The vinyl-functionalized 7-chloroquinoline is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxypropyl group.
Acetylation: Finally, the hydroxypropyl intermediate is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving quinoline derivatives.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases where quinoline derivatives are effective.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The vinyl and hydroxypropyl groups may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline moiety.
Hydroxychloroquine: Similar to chloroquine but with a hydroxy group, used for autoimmune diseases.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Uniqueness
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C28H24ClNO3 |
|---|---|
Molekulargewicht |
457.9 g/mol |
IUPAC-Name |
[2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl] acetate |
InChI |
InChI=1S/C28H24ClNO3/c1-19(31)33-28-8-3-2-6-22(28)12-16-27(32)23-7-4-5-20(17-23)9-14-25-15-11-21-10-13-24(29)18-26(21)30-25/h2-11,13-15,17-18,27,32H,12,16H2,1H3/b14-9+/t27-/m0/s1 |
InChI-Schlüssel |
OYLFYKPJEZYVBW-SPNSGGJLSA-N |
Isomerische SMILES |
CC(=O)OC1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



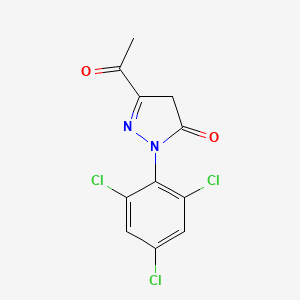
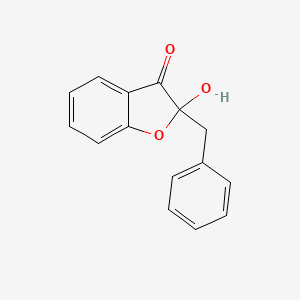
![Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate](/img/structure/B12915804.png)

![3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12915807.png)
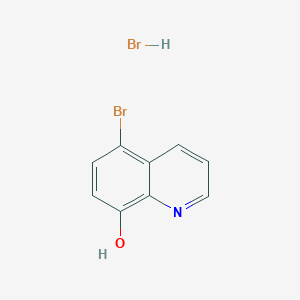
![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)

![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)
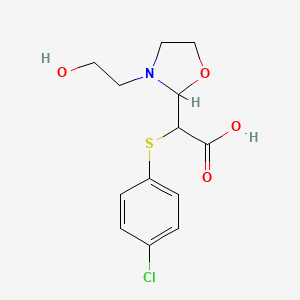
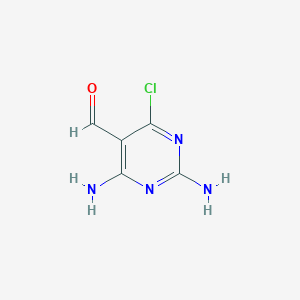
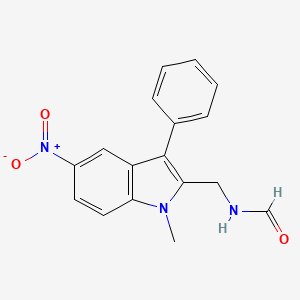
![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)
